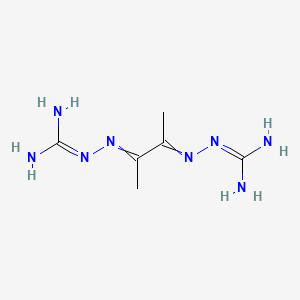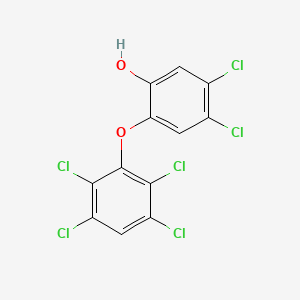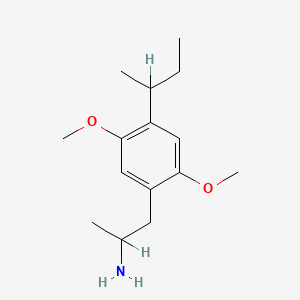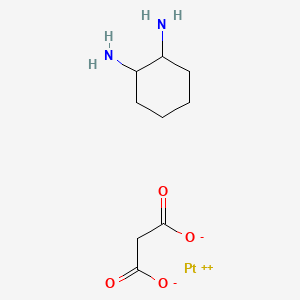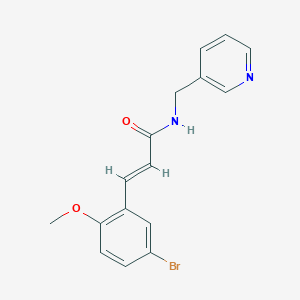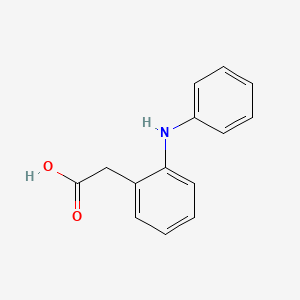
3-Methyl-1,2,3,4-tetrahydroisoquinoline
概要
説明
3-メチル-1,2,3,4-テトラヒドロ-イソキノリンは、テトラヒドロイソキノリン類に属する複素環式有機化合物です。この化合物は、3番目の炭素原子にメチル基が結合したテトラヒドロイソキノリンコア構造を特徴としています。 テトラヒドロイソキノリン類は、多様な生物活性を示すことが知られており、さまざまな天然物および合成化合物中に見られます .
2. 製法
合成経路と反応条件
3-メチル-1,2,3,4-テトラヒドロ-イソキノリンの合成は、いくつかの方法によって達成できます。 一般的な方法の1つは、ピクテ・シュペンゲル反応で、フェニルエチルアミン誘導体が酸触媒の存在下でアルデヒドと反応してテトラヒドロイソキノリンコアを形成します . 別の方法は、脱水剤であるオキシ塩化リン (POCl₃) や塩化亜鉛 (ZnCl₂) などの存在下で、β-フェニルエチルアミンのN-アシル誘導体を環化させる方法です .
工業生産方法
3-メチル-1,2,3,4-テトラヒドロ-イソキノリンの工業生産は、通常、収率と純度を高くするために最適化された反応条件を用いた大規模合成を含みます。効率的な生産を達成するには、試薬、触媒、反応条件の選択が重要です。 多成分反応 (MCR) もテトラヒドロイソキノリン誘導体の合成に用いられており、原子効率と選択性において利点があります .
3. 化学反応解析
反応の種類
3-メチル-1,2,3,4-テトラヒドロ-イソキノリンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてイソキノリン誘導体を生成します。
還元: 還元反応では、この化合物は完全に飽和した形に変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) とtert-ブチルヒドロペルオキシド (TBHP) が含まれます.
還元: 水素化リチウムアルミニウム (LiAlH₄) などの還元剤が還元反応に使用されます。
生成する主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はイソキノリン誘導体を生成し、置換反応はさまざまな官能基を導入して、さまざまな生物活性を有する誘導体の広範囲を生み出すことができます .
4. 科学研究への応用
3-メチル-1,2,3,4-テトラヒドロ-イソキノリンは、いくつかの科学研究に役立ちます。
作用機序
3-メチル-1,2,3,4-テトラヒドロ-イソキノリンの作用機序は、特定の分子標的や経路との相互作用を含みます。 たとえば、脳内のモノアミンオキシダーゼ (MAO) 活性に関連する神経毒性を調節し、神経伝達物質の機能を調節することが示されています . この化合物の神経保護作用は、神経毒素の影響を拮抗し、ドーパミン系を調節する能力に起因します .
生化学分析
Biochemical Properties
3-Methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to increased levels of monoamine neurotransmitters in the brain . Additionally, it interacts with catechol-O-methyltransferase (COMT), shifting dopamine catabolism towards O-methylation . These interactions highlight its potential in modulating neurotransmitter levels and protecting against neurodegenerative disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the formation of free radicals and reduce oxidative stress, thereby protecting cells from damage . Furthermore, it affects the levels of neurotransmitters such as dopamine and serotonin, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and reducing the production of free radicals . This compound also inhibits the activity of MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin . These molecular interactions are essential for its neuroprotective and neurorestorative properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under normal conditions and exhibits long-term neuroprotective effects . Over time, it continues to inhibit oxidative stress and maintain neurotransmitter levels, which are crucial for its sustained neuroprotective action . Additionally, its degradation products do not exhibit significant toxicity, making it a promising candidate for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective effects without causing adverse reactions . At higher doses, it may lead to toxic effects, including alterations in neurotransmitter levels and potential neurotoxicity . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A, MAO-B, and COMT, influencing the metabolism of neurotransmitters like dopamine and serotonin . These interactions affect metabolic flux and metabolite levels, contributing to its neuroprotective properties . Additionally, it undergoes enzymatic synthesis in the brain, further highlighting its role in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific regions . These interactions are crucial for its effective distribution and therapeutic action . Moreover, its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is primarily localized in the mitochondrial-synaptosomal fraction of the brain, where it exerts its neuroprotective effects . This localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments . Its presence in these subcellular regions is essential for its role in modulating neurotransmitter levels and protecting against neurodegeneration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydro-isoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) .
Industrial Production Methods
Industrial production of 3-Methyl-1,2,3,4-tetrahydro-isoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Multicomponent reactions (MCRs) have also been explored for the synthesis of tetrahydroisoquinoline derivatives, offering advantages in terms of atom economy and selectivity .
化学反応の分析
Types of Reactions
3-Methyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
科学的研究の応用
3-Methyl-1,2,3,4-tetrahydro-isoquinoline has several scientific research applications:
類似化合物との比較
類似化合物
1,2,3,4-テトラヒドロイソキノリン: メチル基のない親化合物。
1-メチル-1,2,3,4-テトラヒドロイソキノリン: 1番目の炭素原子にメチル基を持つ類似化合物.
N-ベンジル-1,2,3,4-テトラヒドロイソキノリン: 窒素原子にベンジル基が結合した誘導体.
独自性
3-メチル-1,2,3,4-テトラヒドロ-イソキノリンは、その特定の置換パターンによってユニークであり、これは独自の生物活性和化学反応性を付与します。 3番目の炭素原子にメチル基が存在することにより、分子標的との相互作用とその全体的な薬理学的プロファイルが影響を受けます .
特性
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKQPSAKUNXFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874097 | |
| Record name | ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29726-60-1 | |
| Record name | 3-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029726601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
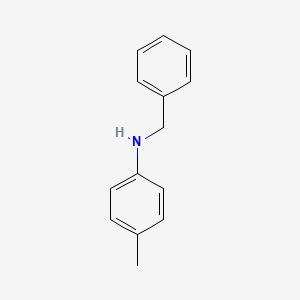
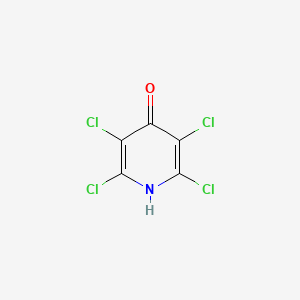

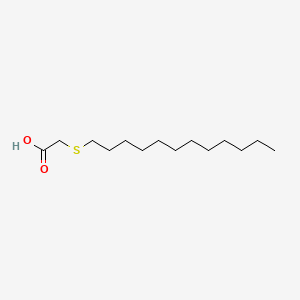

![5,7'-Dimethyl-4,4',10,10',11,11',12,12'-octaoxo-7,7'-bi(2-thia-1,3-diazatricyclo[6.2.1.13,6]dodecane)-7-carboxylate](/img/structure/B1207809.png)
![Butyl 3-[5-(benzyloxy)-1-oxo-2,3-dihydro-1h-inden-2-yl]propanoate](/img/structure/B1207810.png)
